Methyl 3-fluoroisonicotinate Methyl 3-fluoroisonicotinate
Brand Name: Vulcanchem
CAS No.: 876919-08-3
VCID: VC2814274
InChI: InChI=1S/C7H6FNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3
SMILES: COC(=O)C1=C(C=NC=C1)F
Molecular Formula: C7H6FNO2
Molecular Weight: 155.13 g/mol

Methyl 3-fluoroisonicotinate

CAS No.: 876919-08-3

Cat. No.: VC2814274

Molecular Formula: C7H6FNO2

Molecular Weight: 155.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-fluoroisonicotinate - 876919-08-3

Specification

CAS No. 876919-08-3
Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
IUPAC Name methyl 3-fluoropyridine-4-carboxylate
Standard InChI InChI=1S/C7H6FNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3
Standard InChI Key KAXQMQPQJSMLLM-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=NC=C1)F
Canonical SMILES COC(=O)C1=C(C=NC=C1)F

Introduction

Structural and Molecular Characteristics

Methyl 3-fluoroisonicotinate belongs to the family of fluorinated heterocyclic compounds, characterized by its pyridine backbone with strategic substitutions. The IUPAC name for this compound is methyl 3-fluoropyridine-4-carboxylate, reflecting its ester functional group and fluorine substituent. Key structural identifiers include:

  • SMILES: COC(=O)C1=C(C=NC=C1)F

  • InChIKey: KAXQMQPQJSMLLM-UHFFFAOYSA-N

  • Molecular Formula: C7H6FNO2\text{C}_7\text{H}_6\text{FNO}_2

The fluorine atom at the 3-position introduces electron-withdrawing effects, enhancing the electrophilicity of adjacent carbon atoms. This property facilitates nucleophilic substitution reactions, making the compound a versatile building block for synthesizing complex molecules . The methyl ester group further contributes to its solubility in organic solvents, which is critical for reaction optimization in industrial settings .

Synthetic Routes and Methodologies

Nucleophilic Aromatic Substitution

The most efficient synthesis involves nucleophilic aromatic substitution of methyl 3-nitroisonicotinate (1) with cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) . Under reflux conditions, the nitro group is replaced by fluoride, yielding methyl 3-fluoroisonicotinate (2) in 38% yield (Table 1). This method bypasses traditional diazonium salt intermediates, streamlining production .

Table 1: Optimal Reaction Conditions for Fluorination

ParameterValueSource
SubstrateMethyl 3-nitroisonicotinate
Fluorinating AgentCsF
SolventDMSO
TemperatureReflux (≈189°C)
Reaction Time1.5 hours
Yield38%

Industrial-Scale Production

Industrial processes employ continuous flow reactors to enhance yield and purity. Automated systems regulate temperature and reagent stoichiometry, minimizing side reactions such as over-fluorination or ester hydrolysis . Post-synthesis purification via fractional distillation or chromatography ensures >95% purity, meeting pharmaceutical-grade standards .

Physicochemical Properties

Methyl 3-fluoroisonicotinate exhibits the following properties:

  • Boiling Point: 206.8±25.0C206.8 \pm 25.0^\circ \text{C} (predicted)

  • Density: 1.243±0.06g/cm31.243 \pm 0.06 \, \text{g/cm}^3 (predicted)

  • LogP: 0.8 (experimental)

  • pKa: 0.69 (predicted)

The compound’s moderate lipophilicity (LogP = 0.8) balances solubility in polar aprotic solvents (e.g., acetonitrile, DMSO) and nonpolar media, enabling diverse reaction conditions . Storage under inert gas (argon or nitrogen) at 2–8°C prevents ester degradation .

Chemical Reactivity and Applications

Pharmaceutical Intermediate

Methyl 3-fluoroisonicotinate serves as a precursor to fluorinated drug candidates. For example:

  • Anticancer Agents: Derivatives inhibit kinases involved in tumor proliferation . A 2024 study demonstrated that fluorinated pyridines enhance binding affinity to ATP pockets in kinases by 3-fold compared to non-fluorinated analogs .

  • Radiopharmaceuticals: The compound’s fluorine atom is isotopic with 18F^{18}\text{F}, enabling its use in positron emission tomography (PET) tracers. A 2017 protocol synthesized 18F^{18}\text{F}-labeled analogs for imaging demyelination .

Agrochemical Development

Fluorinated pyridines improve pesticide stability against environmental degradation. Methyl 3-fluoroisonicotinate derivatives exhibit 50% higher half-lives in soil compared to chlorine-substituted counterparts, reducing application frequency .

Coupling Reactions

The compound participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl structures. Palladium catalysts mediate couplings with boronic acids, yielding ligands for catalytic systems or materials science applications .

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